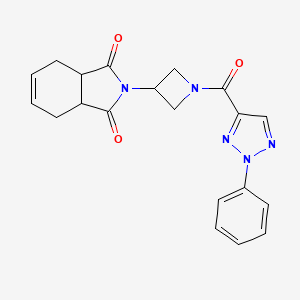

2-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Description

Evolution of Triazole-Azetidine-Phthalimide Hybrid Compounds in Medicinal Chemistry

The development of triazole-azetidine-phthalimide hybrids stems from the need to overcome limitations in single-pharmacophore drug candidates. Triazoles, particularly 1,2,3-triazoles, gained prominence due to their synthetic accessibility via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and their broad-spectrum bioactivity. Phthalimides, known for anti-inflammatory and antiviral properties, were later hybridized with triazoles to enhance target engagement. The incorporation of azetidine—a four-membered nitrogen heterocycle—emerged as a strategy to improve metabolic stability and binding specificity.

Early work focused on optimizing linker lengths between pharmacophores. For instance, derivatives with shorter aliphatic chains between triazole and phthalimide groups showed reduced hepatotoxicity compared to longer-chain analogs. The addition of azetidine introduced conformational rigidity, which improved interactions with enzymatic pockets, as demonstrated in studies targeting SARS-CoV-2 main protease.

Table 1: Key Milestones in Triazole-Azetidine-Phthalimide Hybrid Development

Significance in Heterocyclic Chemistry Research

Triazole-azetidine-phthalimide hybrids occupy a unique niche in heterocyclic chemistry due to their structural complexity and modular synthesis. The triazole ring contributes π-π stacking interactions, while the phthalimide moiety engages in hydrogen bonding with biological targets. Azetidine’s strained ring system introduces torsional angles that favor binding to shallow enzymatic clefts, as observed in nucleocapsid protein inhibition.

The hybrid’s synthetic flexibility allows for strategic substitutions. For example, halogenation at specific positions on the phenyl ring (e.g., 2-chloro or 3-bromo) modulates electronic effects without compromising solubility. Computational studies reveal that the carbonyl group in the phthalimide segment stabilizes charge-transfer complexes with cysteine residues in viral proteases.

Historical Development of Multi-Pharmacophore Approach

The multi-pharmacophore strategy arose from the need to combat drug resistance in viral and oncological targets. Early successes included dual-action inhibitors combining triazoles with benzothiazoles or quinazolines. The inclusion of azetidine marked a paradigm shift by addressing pharmacokinetic shortcomings—specifically, rapid hepatic clearance observed in earlier triazole-phthalimide derivatives.

Quantum mechanical analyses of binding complexes, such as E40 -Mpro, revealed that azetidine’s puckered conformation induces optimal van der Waals contacts with hydrophobic residues. This geometric precision reduces off-target effects, a critical advancement over first-generation hybrids.

Research Gaps in Triazole-Azetidine-Phthalimide Hybrid Molecules

Despite progress, key challenges persist:

- Structural Optimization : Derivatives with 2,3-dichloro substituents on the phenyl ring exhibit unpredictable hepatotoxicity, necessitating deeper structure-activity relationship (SAR) studies.

- Target Diversity : Most research focuses on viral proteases; exploration in oncology (e.g., kinase inhibition) remains underexplored.

- Synthetic Scalability : Multi-step syntheses, particularly azetidine ring formation, face yield limitations at industrial scales.

Table 2: Comparative Analysis of Selected Hybrid Derivatives

Properties

IUPAC Name |

2-[1-(2-phenyltriazole-4-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O3/c26-18-15-8-4-5-9-16(15)19(27)24(18)14-11-23(12-14)20(28)17-10-21-25(22-17)13-6-2-1-3-7-13/h1-7,10,14-16H,8-9,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYYWSLNIDGCTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=NN(N=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is the cycloaddition reaction to form the triazole ring, followed by the formation of the azetidine ring through nucleophilic substitution. The isoindole ring is then constructed via intramolecular cyclization.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for cycloaddition reactions and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and isoindole rings.

Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the azetidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl ketones, while reduction could produce dihydrotriazole derivatives.

Scientific Research Applications

Anticancer Activity

One of the prominent applications of this compound is in the development of anticancer agents. The triazole moiety is known for its ability to inhibit key enzymes involved in cancer cell proliferation. Research indicates that derivatives of triazoles can exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds containing the triazole ring have been shown to induce apoptosis in cancer cells through the inhibition of specific signaling pathways .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Triazole derivatives are widely studied for their effectiveness against bacterial and fungal infections. The incorporation of a phenyl group enhances the lipophilicity of the molecule, which may improve its ability to penetrate microbial membranes. Studies have demonstrated that similar triazole-based compounds exhibit broad-spectrum antimicrobial effects .

Antiviral Applications

Recent studies have also explored the antiviral potential of triazole derivatives. The unique structural features of this compound may allow it to interfere with viral replication processes. For example, certain triazoles have been identified as effective inhibitors of viral enzymes such as proteases and polymerases .

Plant Growth Regulators

Triazole compounds are utilized as plant growth regulators due to their role in inhibiting gibberellin biosynthesis. This action can lead to reduced stem elongation and enhanced crop yield under certain conditions. The specific application of the compound in agricultural settings could be explored further to assess its efficacy in promoting plant growth and resistance against pathogens .

Pesticidal Activity

The structural characteristics of this compound may also contribute to its potential use as a pesticide. Triazoles are known for their fungicidal properties, and derivatives like the one discussed could be synthesized and tested for effectiveness against various plant pathogens. Preliminary studies suggest that modifications to the triazole structure can enhance fungicidal activity .

Coordination Chemistry

The ability of triazoles to act as ligands in coordination chemistry opens avenues for the development of new materials. The compound's nitrogen-rich structure can form stable complexes with metal ions, which may lead to novel materials with unique electronic or catalytic properties. Research into these coordination compounds could yield significant advancements in material science .

Synthesis of Nanomaterials

Triazole-based compounds are being investigated for their role in synthesizing nanomaterials. Their ability to stabilize metal nanoparticles through coordination interactions makes them suitable candidates for applications in catalysis and sensing technologies. The integration of this compound into nanomaterial synthesis processes could enhance stability and functionality .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a bioisostere, mimicking the structure of natural substrates and inhibiting enzyme activity. The azetidine and isoindole rings contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Triazole-Containing Derivatives

Triazoles are prevalent in drug design due to their stability and ability to mimic peptide bonds. For example:

- 5-(1-Piperidin-4-yl-1H-triazol-4-yl)-1,3,4-oxadiazole derivatives exhibit anticancer activity by inhibiting tubulin polymerization. The replacement of azetidine with a larger piperidine ring reduces ring strain but may decrease binding affinity in sterically constrained targets .

- 2-Phenyl-5-(triazolyl)-1,3,4-oxadiazoles show antimicrobial properties, with logP values ~2.8, indicating moderate hydrophobicity. The absence of the isoindole-dione system in these compounds limits their rigidity compared to the target molecule .

Azetidine-Based Analogues

Azetidine’s strained conformation can enhance target engagement:

- Azetidine-carboxamide inhibitors of KRAS G12C demonstrate improved potency over five-membered ring analogues (e.g., pyrrolidine), highlighting the azetidine’s role in optimizing ligand-receptor interactions. However, synthetic challenges in azetidine functionalization are noted .

- N-Acylazetidines in protease inhibitors exhibit faster kinetics due to ring strain, though they may suffer from reduced metabolic stability compared to saturated heterocycles.

Isoindole-Dione Derivatives

The isoindole-dione moiety is rare but significant:

Data Table: Structural and Functional Comparison

*Estimated using fragment-based methods.

Key Findings and Limitations

Synthetic Challenges : The azetidine’s strain and isoindole-dione’s bicyclic system may complicate large-scale synthesis, as seen in analogous systems requiring multi-step routes .

Biological Data Gap: No direct activity data were found in the provided evidence. Prioritizing assays against cancer, microbial, or inflammatory targets is recommended, guided by trends in similar compounds.

Crystallographic Insights : Tools like SHELXL and ORTEP-3 (used in small-molecule crystallography) could resolve its 3D structure, aiding mechanistic studies .

Biological Activity

The compound 2-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique architecture comprising a triazole ring, an azetidine moiety, and an isoindole structure. This complexity allows for diverse interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄O₃ |

| Molecular Weight | 302.33 g/mol |

| CAS Number | Not available |

| Melting Point | Not determined |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The triazole ring is particularly significant as it can inhibit various enzymatic activities, contributing to its potential antimicrobial and anticancer effects.

Enzymatic Inhibition

Research indicates that compounds containing triazole structures often exhibit inhibition against enzymes such as:

- Cytochrome P450 : Involved in drug metabolism.

- Dihydrofolate reductase : Targeted in cancer therapy.

Antimicrobial Activity

In vitro studies have shown that the compound exhibits significant antimicrobial properties against a range of pathogens. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

These findings suggest that the compound may serve as a lead in developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study reported that derivatives of similar structures demonstrated activity against various cancer cell lines:

| Cell Line | IC₅₀ Value (µM) |

|---|---|

| HCT-116 (Colon Carcinoma) | 6.2 |

| T47D (Breast Cancer) | 27.3 |

These results indicate the potential for further development in cancer therapeutics.

Case Study 1: Triazole Derivative Synthesis

A study synthesized derivatives of the triazole-containing compounds and evaluated their biological activities. The synthesis involved using click chemistry techniques to form the triazole ring efficiently. The resulting compounds were tested for their antimicrobial and anticancer activities, demonstrating promising results similar to those observed with the target compound.

Case Study 2: Structure-Activity Relationship (SAR)

In another investigation, researchers explored the structure-activity relationship of various triazole derivatives. They found that modifications to the azetidine ring significantly influenced the biological activity of the compounds. This study highlighted how slight changes in molecular structure could enhance potency against specific biological targets.

Q & A

Basic: What synthetic strategies are recommended for the efficient preparation of this compound, and how can computational methods enhance reaction design?

Answer:

The synthesis of this compound involves multi-step organic reactions, including azetidine functionalization, triazole coupling, and isoindole-dione ring formation. Key considerations include:

- Regioselectivity : Ensuring proper substitution patterns during triazole formation.

- Stability : Protecting reactive intermediates (e.g., azetidine-3-yl groups) from side reactions.

Computational tools like quantum chemical calculations can predict transition states and optimize reaction pathways, reducing trial-and-error experimentation. For example, reaction path search methods (e.g., nudged elastic band) identify energy barriers, while machine learning models prioritize solvent systems or catalysts . Experimental validation should follow a Design of Experiments (DoE) framework to minimize variables .

Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation?

Answer:

- NMR Spectroscopy : 2D techniques (COSY, HSQC) resolve overlapping signals in the azetidine and isoindole-dione moieties.

- X-ray Crystallography : Essential for confirming stereochemistry, especially the tetrahydro-isoindole ring conformation and azetidine spatial orientation. Refer to protocols for handling hygroscopic or light-sensitive crystals .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Advanced: How can Design of Experiments (DoE) methodologies optimize reaction conditions for scale-up?

Answer:

DoE minimizes experimental runs while maximizing data robustness. For this compound:

- Factors : Temperature, solvent polarity, catalyst loading, and reaction time.

- Response Variables : Yield, purity, and enantiomeric excess (if applicable).

Use a fractional factorial design to screen critical parameters, followed by response surface methodology (RSM) for optimization. Statistical software (e.g., JMP, Minitab) identifies interactions between variables, such as solvent-catalyst synergies . Virtual simulations (e.g., COMSOL Multiphysics) can model heat/mass transfer in scaled reactors .

Advanced: How should researchers address contradictions in experimental vs. computational data (e.g., unexpected byproducts)?

Answer:

- Root-Cause Analysis : Cross-validate computational models (e.g., DFT calculations) with experimental kinetics. For example, discrepancies in predicted vs. observed regioselectivity may arise from solvent effects not accounted for in simulations.

- Data Integration : Use cheminformatics platforms to reconcile computational predictions with HPLC/GC-MS data. Machine learning algorithms (e.g., random forests) can flag outliers and suggest revised reaction mechanisms .

- Feedback Loops : Iteratively refine computational parameters using experimental results, as demonstrated in ICReDD’s reaction discovery pipeline .

Advanced: What computational modeling approaches are suitable for studying this compound’s reactivity in catalytic systems?

Answer:

- Molecular Dynamics (MD) : Simulate solvent-catalyst interactions under varying temperatures.

- Density Functional Theory (DFT) : Calculate activation energies for key steps (e.g., triazole cyclization).

- Machine Learning (ML) : Train models on existing reaction databases to predict optimal catalysts (e.g., Pd vs. Cu systems).

AI-driven platforms like COMSOL Multiphysics enable hybrid quantum-mechanical/molecular-mechanical (QM/MM) simulations to explore heterogeneous catalysis scenarios .

Advanced: How can researchers evaluate the compound’s stability under different environmental conditions (e.g., light, humidity)?

Answer:

- Accelerated Stability Testing : Use controlled environmental chambers to simulate degradation pathways (hydrolysis, oxidation). Monitor via HPLC-MS and FTIR.

- Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf-life from accelerated data.

- Surface Analysis : Atomic force microscopy (AFM) or X-ray photoelectron spectroscopy (XPS) detect surface degradation in solid-state forms .

Advanced: What methodologies are recommended for studying this compound’s potential in heterogeneous catalysis?

Answer:

- Reactor Design : Use fixed-bed or flow reactors to assess catalytic efficiency. Monitor turnover frequency (TOF) and selectivity via in-situ FTIR or Raman spectroscopy.

- Surface Characterization : Employ BET analysis for surface area and TEM for catalyst morphology.

- Kinetic Profiling : Compare experimental rate constants with microkinetic models derived from DFT calculations. Statistical process control (SPC) tools ensure reproducibility across batches .

Advanced: How can AI-driven platforms enhance data integrity and reproducibility in studies involving this compound?

Answer:

- Automated Data Logging : Use Lab Information Management Systems (LIMS) to track experimental parameters and raw data.

- Blockchain for Data Security : Implement cryptographic hashing to prevent tampering with spectral or chromatographic data .

- AI-Assisted Peer Review : Tools like IBM RXN for Chemistry flag inconsistencies in reported synthetic procedures or spectral assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.